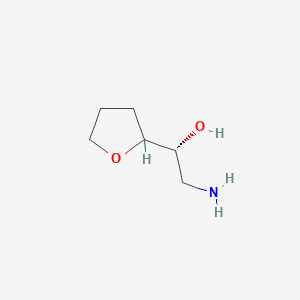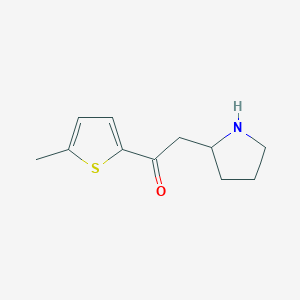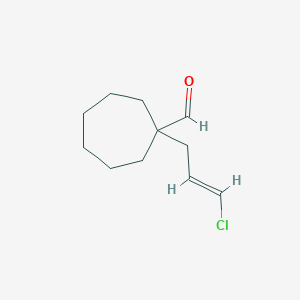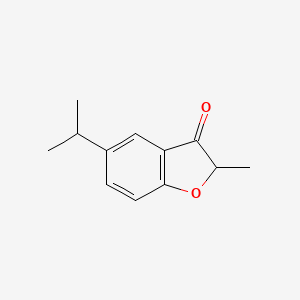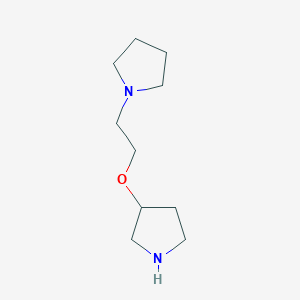
1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine is a compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry for the development of novel therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine typically involves the reaction of pyrrolidine with an appropriate alkylating agent. One common method is the PyBOP-catalyzed SNAr addition-elimination reaction of commercial halogenated precursors . This method allows for the efficient formation of the desired pyrrolidine derivative under mild conditions.
Industrial Production Methods: Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Iodination can be achieved using iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2).
Major Products:
Oxidation: Pyrrolidin-2-ones.
Substitution: 3-Iodopyrroles.
Wissenschaftliche Forschungsanwendungen
1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with target selectivity.
Medicine: Explored for its therapeutic potential in antiviral and anticancer therapies.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For example, pyrrolidine derivatives have been shown to inhibit viral reverse transcriptases and mammalian DNA polymerases, making them effective in antiviral and anticancer therapies . The compound’s effects are mediated through the inhibition of enzyme activity, leading to the disruption of essential biological processes in target cells.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-dione: Known for its inhibitory activity against carbonic anhydrase enzymes.
Prolinol: A pyrrolidine derivative with significant bioactivity.
Uniqueness: 1-(2-Pyrrolidin-3-yloxyethyl)pyrrolidine stands out due to its unique structural features, which confer specific biological activities and make it a valuable scaffold in drug discovery . Its ability to undergo various chemical reactions and its broad range of applications in scientific research further highlight its significance.
Eigenschaften
Molekularformel |
C10H20N2O |
|---|---|
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
1-(2-pyrrolidin-3-yloxyethyl)pyrrolidine |
InChI |
InChI=1S/C10H20N2O/c1-2-6-12(5-1)7-8-13-10-3-4-11-9-10/h10-11H,1-9H2 |
InChI-Schlüssel |
AMYRMEVIRVFPMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CCOC2CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


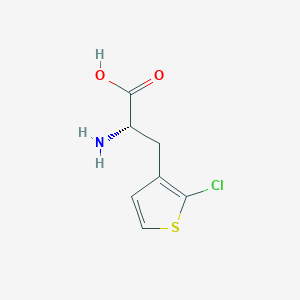

![1-[(Thiolan-3-yl)amino]propan-2-ol](/img/structure/B13304424.png)
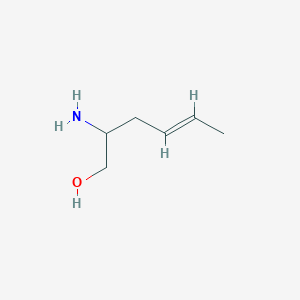
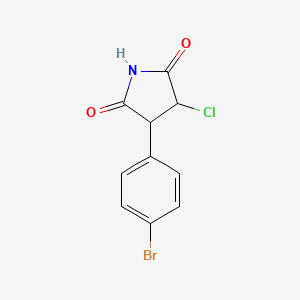
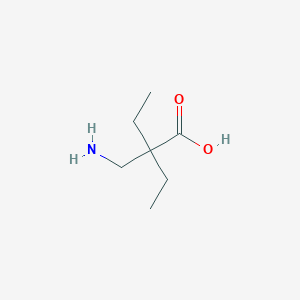

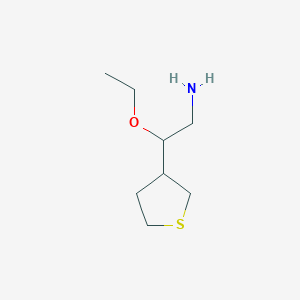

![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)
